2-chloroethyl N-(3-hydroxyphenyl)carbamate
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Overview
Description
2-chloroethyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 2-chloroethanol with 3-hydroxyaniline in the presence of a carbamoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-hydroxyaniline+2-chloroethanol+carbamoyl chloride→2-chloroethyl N-(3-hydroxyphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Hydrolysis: Products include 3-hydroxyaniline and 2-chloroethanol.
Scientific Research Applications
2-chloroethyl N-(3-hydroxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It serves as a precursor for the synthesis of other carbamate derivatives used in agriculture and polymer industries.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(3-hydroxyphenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-(3,4-xylyl)carbamate
- 2-chloroethyl carbamate
- 4-nitrophenylchloroformate derivatives
Uniqueness
2-chloroethyl N-(3-hydroxyphenyl)carbamate is unique due to its specific hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.
Properties
CAS No. |
13683-95-9 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloroethyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-4-5-14-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) |
InChI Key |
RFZMCIKQHNAEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)OCCCl |
Origin of Product |
United States |
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